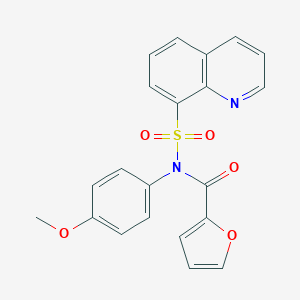
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide, also known as FQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. FQ is a member of the quinoline family of compounds and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, making it suitable for use in a wide range of experiments. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide. One area of research is the development of this compound derivatives with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, the potential use of this compound as a treatment for infectious diseases, such as bacterial and fungal infections, should be further explored.
Synthesemethoden
The synthesis of N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide involves the reaction of 2-furoic acid with 4-methoxyaniline to form N-(2-furoyl)-N-(4-methoxyphenyl) amide. This intermediate is then reacted with 8-hydroxyquinoline-5-sulfonic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-furoyl)-N-(4-methoxyphenyl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-microbial properties by inhibiting the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C21H16N2O5S |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylfuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5S/c1-27-17-11-9-16(10-12-17)23(21(24)18-7-4-14-28-18)29(25,26)19-8-2-5-15-6-3-13-22-20(15)19/h2-14H,1H3 |
InChI-Schlüssel |
MLFUIOBDQWRPCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)
